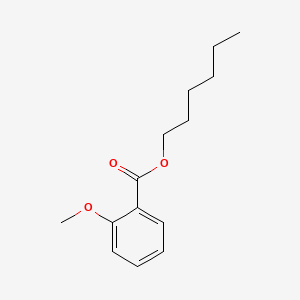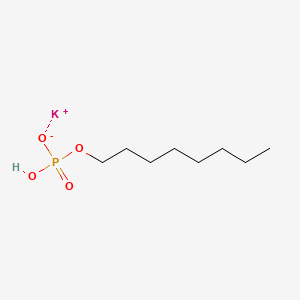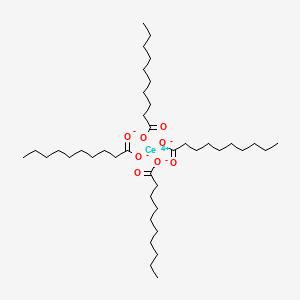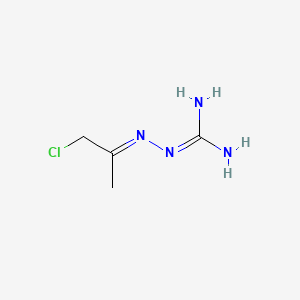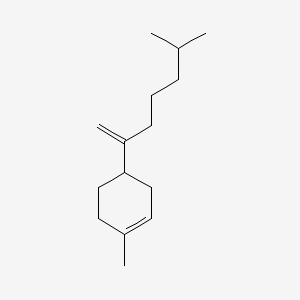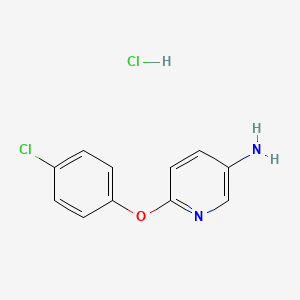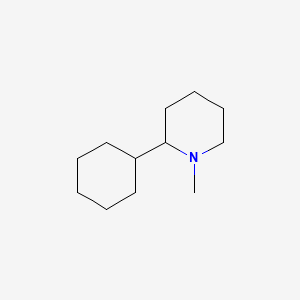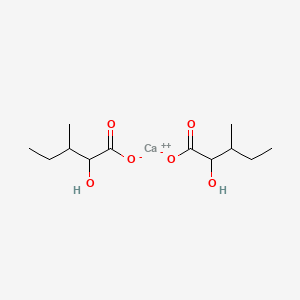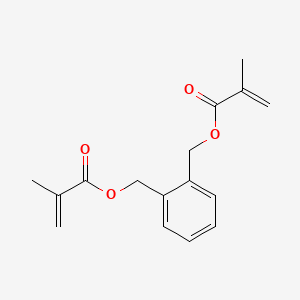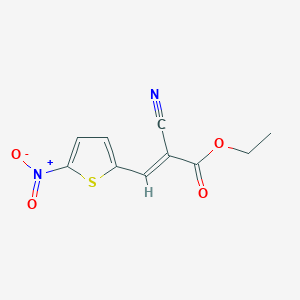
Propylene dimyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene dimyristate is an ester derived from myristic acid and propylene glycol. It is commonly used in cosmetics and personal care products due to its emollient properties. The compound is known for its ability to enhance the texture and feel of formulations, making it a popular ingredient in skin and hair care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene dimyristate is synthesized through the esterification of myristic acid with propylene glycol. The reaction typically involves heating myristic acid and propylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Propylene dimyristate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol. Common catalysts include sodium methoxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Myristic acid and propylene glycol.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Propylene dimyristate has various applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, thickening agent, and skin-conditioning agent in creams, lotions, and hair conditioners.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive for its emulsifying properties.
Chemical Research: Studied for its potential use in the synthesis of other esters and its behavior in different chemical reactions.
Mechanism of Action
The primary mechanism of action of propylene dimyristate in cosmetic formulations is its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, non-greasy feel.
Comparison with Similar Compounds
- Propylene glycol myristate
- Glyceryl dimyristate
- Isopropyl myristate
Comparison:
- Propylene glycol myristate: Similar in structure but has different physical properties and uses.
- Glyceryl dimyristate: Also an ester of myristic acid but uses glycerol instead of propylene glycol, leading to different applications and properties.
- Isopropyl myristate: Known for its excellent spreading properties and is widely used in cosmetics, but it has a different molecular structure compared to propylene dimyristate.
This compound stands out due to its unique combination of emollient properties and compatibility with a wide range of cosmetic ingredients, making it a versatile and valuable compound in various formulations.
Properties
CAS No. |
51209-16-6 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-tetradecanoyloxypropyl tetradecanoate |
InChI |
InChI=1S/C31H60O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-30(32)34-28-29(3)35-31(33)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
NRRPJRVSNIJDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


